molecular formula C7H5BrN4 B2516608 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine CAS No. 1219571-83-1

3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine

Cat. No. B2516608
CAS RN: 1219571-83-1
M. Wt: 225.049
InChI Key: SKNKBPWBMOKIQC-UHFFFAOYSA-N
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Description

3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes. It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones . Another study reported the synthesis of four Co, Zn/Cd-containing coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have been found to exhibit various chemical reactions. For instance, (3-bromo-1H-1,2,4-triazol-5-yl)methanamine hydrochloride has been synthesized and its structure was established by NMR and MS analysis .


Physical And Chemical Properties Analysis

3-Bromo-1H-1,2,4-triazole has a melting point of 186-188 °C, a boiling point of 295.4±23.0 °C (Predicted), and a density of 2.102±0.06 g/cm3 (Predicted). It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Heterocyclic Compounds in Organic Chemistry and Optical Sensors

Compounds containing heteroatoms such as triazole, pyridine, and their derivatives are pivotal in organic chemistry, particularly in the development of optical sensors and biological applications. Pyrimidine derivatives, which share structural features with triazoles and pyridines, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This utilization highlights the importance of heterocyclic compounds in creating advanced materials for biological and medicinal applications (Jindal & Kaur, 2021).

Triazole Derivatives in Drug Development

Triazole derivatives, including 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole, are of significant interest in drug development due to their diverse biological activities. These compounds have been explored for their potential in creating new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of triazoles for structural variations supports their ongoing research and development in pharmaceuticals, underscoring the critical role of such compounds in addressing various health challenges (Ferreira et al., 2013).

Heterocyclic N-oxide in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including derivatives from pyridine, have demonstrated significant functionality in organic synthesis, catalysis, and medicinal applications. These compounds are integral in forming metal complexes, designing catalysts, and developing drugs with anticancer, antibacterial, and anti-inflammatory activity. The comprehensive application of heterocyclic N-oxide motifs in chemistry and drug development investigations highlights the broad utility and potential of these compounds in advancing medical and chemical research (Li et al., 2019).

Pyridine Derivatives in Chemosensing and Medicinal Applications

Pyridine derivatives are crucial in medicinal chemistry and chemosensing applications due to their diverse biological activities and affinity for various ions and neutral species. These derivatives have been employed as effective chemosensors for detecting different species, showcasing their versatility in both healthcare and analytical chemistry. The exploration of pyridine compounds in these areas supports the development of new diagnostic tools and therapeutic agents, demonstrating the significant impact of pyridine derivatives in scientific research (Abu-Taweel et al., 2022).

Safety and Hazards

3-Bromo-1H-1,2,4-triazole is classified as an irritant. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes . These complexes can interact with various biological targets, depending on their specific structures and properties.

Mode of Action

It is known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions . This suggests that 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine could potentially interact with its targets by accepting or transferring acyl groups, thereby altering the targets’ functions.

Biochemical Pathways

Given the compound’s potential to form coordination complexes and participate in acyl transfer reactions , it could potentially affect a wide range of biochemical pathways.

Result of Action

Given its potential to form coordination complexes and participate in acyl transfer reactions , it could potentially alter the function of its targets, leading to various downstream effects.

properties

IUPAC Name

3-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNKBPWBMOKIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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